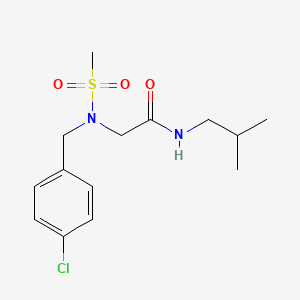
2-(N-(4-chlorobenzyl)methylsulfonamido)-N-isobutylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(4-chlorobenzyl)methylsulfonamido)-N-isobutylacetamide, commonly known as CBMSA, is a chemical compound that belongs to the sulfonamide class of drugs. CBMSA is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. The compound has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
CBMSA exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This results in a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. The inhibition of carbonic anhydrase by CBMSA has been shown to have therapeutic implications for various diseases and disorders.
Biochemical and Physiological Effects:
CBMSA has been shown to have a number of biochemical and physiological effects. In addition to its effects on carbonic anhydrase inhibition, CBMSA has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have effects on the central nervous system, including the potential to act as an anticonvulsant and analgesic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBMSA has several advantages and limitations for lab experiments. One advantage is its potent inhibition of carbonic anhydrase, which makes it a useful tool for studying the structure and function of these enzymes. Another advantage is its potential use as a drug candidate for the treatment of various diseases and disorders. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on CBMSA. One direction is the continued investigation of its potential use as a drug candidate for the treatment of various diseases and disorders. Another direction is the development of new synthetic methods for CBMSA, which could improve its yield and purity. Additionally, further studies on the biochemical and physiological effects of CBMSA could lead to the discovery of new therapeutic applications for the compound.
Métodos De Síntesis
The synthesis of CBMSA involves the reaction of 4-chlorobenzylamine with isobutylacetyl chloride in the presence of a base, followed by the addition of methylsulfonyl chloride. The resulting product is then purified by recrystallization to obtain CBMSA in high yield and purity.
Aplicaciones Científicas De Investigación
CBMSA has been widely studied for its potential applications in various scientific fields. In medicinal chemistry, CBMSA has been investigated for its potential use as a drug candidate for the treatment of diseases such as glaucoma, epilepsy, and cancer. In pharmacology, CBMSA has been studied for its effects on carbonic anhydrase inhibition, which has implications for the treatment of metabolic disorders such as diabetes and obesity. In biochemistry, CBMSA has been used as a tool to study the structure and function of carbonic anhydrase enzymes.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-11(2)8-16-14(18)10-17(21(3,19)20)9-12-4-6-13(15)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGJBFOPRXDMEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorobenzyl)-N-(2-methylpropyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-N'-(2-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718347.png)
![4-acetyl-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718352.png)


![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)




